molecular formula C18H23FN4O8 B606989 18F-DCFPyL CAS No. 1423758-00-2

18F-DCFPyL

Numéro de catalogue: B606989
Numéro CAS: 1423758-00-2
Poids moléculaire: 442.4 g/mol
Clé InChI: OLWVRJUNLXQDSP-RYUDHWBXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Piflufolastat, également connu sous le nom de Piflufolastat F-18, est un agent de diagnostic radioactif utilisé principalement en tomographie par émission de positrons (TEP). Il est spécifiquement conçu pour cibler l'antigène de la membrane spécifique de la prostate (PSMA), qui est surexprimé dans les cellules cancéreuses de la prostate. Ce composé est utilisé pour détecter et localiser les métastases et les récidives du cancer de la prostate, fournissant des informations essentielles pour le diagnostic et la prise en charge du cancer de la prostate .

Applications De Recherche Scientifique

Clinical Utility in Prostate Cancer Management

Piflufolastat F-18 is particularly valuable for detecting recurrent prostate cancer, especially in patients with low prostate-specific antigen (PSA) levels. A pivotal phase 3 trial, known as the CONDOR trial, demonstrated that this imaging agent can lead to significant changes in treatment management. In a subset of patients with PSA levels below 0.5 ng/mL, piflufolastat F-18 imaging resulted in a management change for 39.1% of participants, with 74.1% of those changes involving an escalation of treatment from local salvage therapy to systemic therapy .

Key Findings from the CONDOR Trial

  • Patient Cohort : 208 men with a median baseline PSA of 0.8 ng/mL.
  • Localization Rate : Achieved a correct localization rate between 84.8% and 87.0%.
  • Disease Detection Rate : Reported between 59% and 66%.
  • Management Changes : 63.9% of patients had their intended management altered post-imaging .

Cost-Effectiveness Analysis

A recent study assessed the cost-effectiveness of piflufolastat F-18 compared to other imaging modalities such as fluciclovine F-18 and gallium-68 PSMA-11. The analysis indicated that piflufolastat F-18 was the most cost-effective option for diagnosing and staging prostate cancer, providing greater quality-adjusted life years (QALYs) at a lower incremental cost-effectiveness ratio (ICER) compared to its counterparts .

Imaging ModalityLYs (Life Years)QALYsICER ($/QALY)
Piflufolastat F-186.805.33$21,122
Fluciclovine F-186.585.12$124,330
Gallium68-PSMA-116.765.30$55,836
Standard of Care Imaging---

Case Studies and Research Insights

  • Impact on Clinical Decision-Making : In a study involving patients undergoing initial staging, piflufolastat F-18 detected PSMA-avid lesions in approximately 65.5% of cases, influencing subsequent treatment decisions significantly .
  • SUV Analysis : The OSPREY trial analyzed standardized uptake values (SUV) from piflufolastat F-18 PET scans, revealing that SUVpeak increased with rising baseline PSA levels and Gleason scores, indicating higher tumor activity in more aggressive cancer forms .
  • Safety Profile : The compound has shown a favorable safety profile with minimal adverse reactions reported, including headaches and fatigue at rates below 2% .

Mécanisme D'action

Target of Action

DCFPyL, also known as Piflufolastat F 18, is a urea-based small-molecule inhibitor . Its primary target is the Prostate-Specific Membrane Antigen (PSMA) . PSMA is a transmembrane glycoprotein that plays a role in dietary folate uptake and the release of neurotransmitters within the brain . It is expressed in the prostate at levels roughly 1000-fold greater than elsewhere in the body, and even higher in prostate cancer tissue .

Mode of Action

DCFPyL binds to PSMA, allowing for the visualization of cancerous prostate tissue . This binding is crucial for the compound’s diagnostic capabilities in imaging PSMA-positive lesions in men with prostate cancer .

Biochemical Pathways

The biochemical pathways affected by DCFPyL primarily involve the binding to PSMA, a protein that is overexpressed in prostate cancer cells . This binding allows for the visualization of these cells, aiding in the diagnosis and monitoring of prostate cancer .

Pharmacokinetics

The pharmacokinetics of DCFPyL involve its uptake in normal organs and in metastatic prostate cancer . Initial clinical evaluation demonstrated high tumor uptake, comparable to that of 68Ga-PSMA-11 and improved relative to 18F-DCFBC . It also showed favorable clearance, with normal-tissue distribution resulting in a radiation dose within the limits required by the FDA .

Result of Action

The result of DCFPyL’s action is the ability to visualize PSMA-positive lesions in men with prostate cancer . This allows for more accurate and earlier detection of suspected prostate cancer metastases or recurrences . It is particularly useful for patients who have suspected metastases and are candidates for initial definitive therapy, and for men with a suspected recurrence of prostate cancer based on elevated prostate-specific antigen (PSA) levels .

Action Environment

The action environment of DCFPyL is within the human body, specifically in tissues where PSMA is overexpressed . Environmental factors that could influence DCFPyL’s action, efficacy, and stability include the patient’s overall health status, the stage of the prostate cancer, and the presence of other medical conditions. More research is needed to fully understand how these and other factors may impact the effectiveness of dcfpyl .

Analyse Biochimique

Biochemical Properties

DCFPyL interacts with PSMA, a type II transmembrane glycoprotein that is overexpressed in prostate cancer cells . The interaction between DCFPyL and PSMA is crucial for its role in biochemical reactions. This interaction leads to the internalization of the DCFPyL-PSMA complex into the cell, which can then be detected using PET imaging .

Cellular Effects

DCFPyL has been shown to have significant effects on various types of cells, particularly prostate cancer cells. It influences cell function by binding to PSMA, leading to the internalization of the DCFPyL-PSMA complex. This process can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of DCFPyL involves its binding to PSMA on the surface of prostate cancer cells. This binding leads to the internalization of the DCFPyL-PSMA complex, allowing for the detection of PSMA-overexpressing cells . This mechanism is crucial for the use of DCFPyL in PET imaging of prostate cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, DCFPyL has been shown to have high tumor uptake, comparable to that of other PSMA-targeting agents . Its uptake in normal organs and in metastatic prostate cancer is consistent and repeatable . Over time, the distribution of DCFPyL is only minimally altered by variability in tumor burden .

Transport and Distribution

After administration, DCFPyL is distributed throughout the body and is taken up by PSMA-expressing cells . It has favorable clearance, with normal tissue distribution resulting in a radiation dose within the limits required by the FDA .

Subcellular Localization

Upon binding to PSMA on the cell surface, the DCFPyL-PSMA complex is internalized into the cell

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Piflufolastat F-18 est synthétisé par un processus en plusieurs étapes impliquant l'incorporation de l'isotope radioactif fluor-18. La synthèse commence par la préparation d'une molécule précurseur, qui est ensuite radiomarquée avec du fluor-18 en utilisant des réactions de substitution nucléophile. Les conditions de réaction impliquent généralement l'utilisation de solvants anhydres et de catalyseurs spécifiques pour garantir un rendement et une pureté radiochimiques élevés .

Méthodes de production industrielle : La production industrielle de Piflufolastat F-18 implique des modules de synthèse automatisés qui peuvent manipuler les matières radioactives de manière sûre et efficace. Ces modules sont conçus pour réaliser la synthèse, la purification et la formulation du produit final sous des mesures strictes de contrôle qualité. Le processus de production est optimisé pour produire le composé sous une forme adaptée à l'injection intraveineuse .

Analyse Des Réactions Chimiques

Types de réactions : Piflufolastat F-18 subit principalement des réactions de substitution nucléophile lors de sa synthèse. Le composé est relativement stable dans des conditions physiologiques, mais il peut subir une hydrolyse et d'autres réactions de dégradation au fil du temps.

Réactifs et conditions courants :

Principaux produits formés : Le principal produit formé est le Piflufolastat F-18, qui est utilisé pour l'imagerie TEP. Les produits de dégradation peuvent inclure diverses formes hydrolysées du composé, qui sont généralement éliminées lors du processus de purification .

4. Applications de la recherche scientifique

Piflufolastat F-18 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

    Chimie : Utilisé comme composé radiomarqué dans diverses études chimiques pour comprendre le comportement du fluor-18 dans différents environnements chimiques.

    Biologie : Aide à étudier l'expression et la distribution du PSMA dans les tissus biologiques, fournissant des informations sur les mécanismes moléculaires du cancer de la prostate.

    Médecine : Largement utilisé dans le diagnostic et la prise en charge du cancer de la prostate. Il aide à détecter les lésions métastatiques et le cancer de la prostate récurrent, guidant les décisions thérapeutiques.

    Industrie : Utilisé dans le développement et les tests de nouveaux agents de diagnostic et de technologies d'imagerie .

5. Mécanisme d'action

Piflufolastat F-18 se lie aux cellules qui expriment l'antigène de la membrane spécifique de la prostate, y compris les cellules cancéreuses malignes de la prostate. Le composé est un inhibiteur du PSMA de petite molécule marqué au fluor-18 qui permet l'imagerie par tomographie par émission de positrons. Après s'être lié au PSMA, le fluor-18 radioactif émet des positrons, qui sont détectés par les scanners TEP pour produire des images détaillées des tissus exprimant le PSMA. Ce mécanisme permet la localisation précise des lésions du cancer de la prostate .

Composés similaires :

Unicité du Piflufolastat : Piflufolastat F-18 est unique par sa haute spécificité et son affinité pour le PSMA, ce qui le rend particulièrement efficace pour l'imagerie du cancer de la prostate. Sa capacité à fournir des images détaillées des tissus exprimant le PSMA le distingue des autres agents d'imagerie, permettant une détection et une localisation plus précises des lésions du cancer de la prostate .

Comparaison Avec Des Composés Similaires

Uniqueness of Piflufolastat: Piflufolastat F-18 is unique in its high specificity and affinity for PSMA, making it particularly effective for imaging prostate cancer. Its ability to provide detailed images of PSMA-expressing tissues sets it apart from other imaging agents, allowing for more accurate detection and localization of prostate cancer lesions .

Activité Biologique

Piflufolastat F-18, also known as [F-18]-DCFPyL, is a radiopharmaceutical developed for imaging prostate cancer. It binds specifically to prostate-specific membrane antigen (PSMA), allowing for enhanced visualization of cancerous tissues during positron emission tomography (PET) scans. Approved by the FDA in May 2021 and by the EMA in July 2023, Piflufolastat is utilized primarily for staging and detecting prostate cancer metastases or recurrences based on elevated prostate-specific antigen (PSA) levels .

Piflufolastat targets PSMA, a transmembrane glycoprotein that is significantly overexpressed in prostate cancer tissues compared to normal tissues. This binding facilitates the localization of cancerous lesions during imaging procedures. The specific mechanism involves:

  • Binding Affinity : Piflufolastat exhibits high affinity for PSMA, which is critical for accurate imaging.
  • Radiation Emission : As a positron-emitting agent, it allows for the detection of PSMA-positive lesions through PET imaging.

Pharmacokinetics

The pharmacokinetic profile of Piflufolastat includes:

  • Distribution : After intravenous administration, it primarily distributes to the kidneys (16.5%), liver (9.3%), and lungs (2.9%) within 60 minutes .
  • Elimination : Approximately 50% of the administered dose is excreted in urine within 8 hours, indicating rapid clearance from the body.
  • Half-life : The distribution half-life is approximately 0.17 hours, while the elimination half-life is around 3.47 hours .

Biodistribution Studies

A study involving nine patients evaluated the biodistribution and radiation dosimetry of Piflufolastat. The results indicated significant uptake in prostate cancer lesions, reinforcing its utility in clinical settings .

OrganPercentage Uptake (%)
Kidneys16.5
Liver9.3
Lungs2.9
Prostate LesionsHigh uptake observed

OSPREY Trial

The OSPREY trial assessed the effectiveness of Piflufolastat in patients with high-risk prostate cancer candidates for surgery. Results showed that:

  • Positive Predictive Value : High rates of confirmed metastatic cancer were found in patients with positive PET findings.
  • Clinical Utility : The study concluded that Piflufolastat PET/CT can reliably detect sites of disease in men with suspected metastatic prostate cancer .

CONDOR Trial

This trial focused on patients with rising PSA levels post-surgery. Findings included:

  • Detection Rates : Enhanced detection rates of recurrent disease were reported, supporting the use of Piflufolastat as a diagnostic tool in clinical practice .

Adverse Effects and Safety Profile

Piflufolastat has a well-established safety profile with minimal adverse effects reported during clinical trials. The most common issues include:

  • Radiation Exposure : As with all radiopharmaceuticals, there are considerations regarding radiation exposure; however, safety measures are implemented to mitigate risks.
  • Overdosage Management : In cases of overdose, hydration and frequent bladder voiding are recommended to reduce radiation absorption .

Propriétés

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[(6-fluoropyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWVRJUNLXQDSP-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501114097
Record name N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423758-00-2
Record name N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423758-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DCFPYL
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1423758002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIFLUFOLASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VH67YON8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.